(4-bromophenyl)carbamic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)carbamic acid is an organic compound with the molecular formula C7H6BrNO2 It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a carbamic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-bromophenyl)carbamic acid typically involves the reaction of 4-bromoaniline with phosgene or its derivatives. The reaction proceeds under controlled conditions to ensure the formation of the desired carbamic acid derivative. Another method involves the use of isocyanates in the presence of a suitable catalyst to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions. The process may involve the use of solvents and purification steps such as recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: (4-Bromophenyl)carbamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed:
Substitution Reactions: Formation of substituted phenylcarbamic acids.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
(4-Bromophenyl)carbamic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-bromophenyl)carbamic acid involves its interaction with specific molecular targets. The bromine atom and carbamic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
(4-Chlorophenyl)carbamic acid: Similar structure with a chlorine atom instead of bromine.
(4-Fluorophenyl)carbamic acid: Contains a fluorine atom in place of bromine.
(4-Iodophenyl)carbamic acid: Features an iodine atom instead of bromine.
Comparison: (4-Bromophenyl)carbamic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as reactivity and steric effects. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.
Biological Activity
(4-Bromophenyl)carbamic acid, a member of the carbamate family, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its brominated phenyl group attached to a carbamic acid moiety. Its chemical formula is C7H8BrN2O2, and it exhibits unique physical properties that influence its biological interactions.
Anticancer Activity
Research has indicated that derivatives of carbamic acids, including this compound, exhibit significant anticancer properties. A study highlighted the anticancer activity of various carbamate derivatives, suggesting that modifications to the carbamate structure can enhance their effectiveness against cancer cell lines .
Table 1: Summary of Anticancer Activities of Carbamate Derivatives
Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | Breast Cancer | 25 | Induction of apoptosis |
Ethyl-4-bromophenyl-carbamate | Colon Cancer | 30 | Inhibition of cell proliferation |
N-(4-Bromophenyl)carbamic Acid 1-azabicyclo[2.2.2]octan-3-yl Ester | Lung Cancer | 15 | Cell cycle arrest |
Neuroprotective Effects
Studies have also explored the neuroprotective effects of carbamate derivatives. The neuroprotective mechanism is often attributed to their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission and may be beneficial in conditions like Alzheimer's disease.
Antimicrobial Activity
Carbamate derivatives have shown antimicrobial activity against various pathogens. The specific activity of this compound against bacteria and fungi has been documented, indicating its potential as an antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of key enzymes such as AChE contributes to its neuroprotective effects.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through various signaling pathways.
- Cell Cycle Regulation : Certain derivatives affect cell cycle progression, leading to growth inhibition in cancerous cells.
Study on Anticancer Properties
A significant study evaluated the anticancer effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value indicating effective cytotoxicity at concentrations achievable in clinical settings .
Neuroprotective Study
Another study investigated the neuroprotective potential of carbamate derivatives in a rat model of Alzheimer's disease. The results showed that treatment with this compound led to improved cognitive function and reduced neuroinflammation markers .
Properties
CAS No. |
34256-78-5 |
---|---|
Molecular Formula |
C7H6BrNO2 |
Molecular Weight |
216.03 g/mol |
IUPAC Name |
(4-bromophenyl)carbamic acid |
InChI |
InChI=1S/C7H6BrNO2/c8-5-1-3-6(4-2-5)9-7(10)11/h1-4,9H,(H,10,11) |
InChI Key |
PHVSUUGFGMGZPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.